molecular formula C9H11N3O3 B5957733 4-hydroxy-3-methoxybenzaldehyde semicarbazone CAS No. 16742-60-2

4-hydroxy-3-methoxybenzaldehyde semicarbazone

Cat. No.: B5957733
CAS No.: 16742-60-2
M. Wt: 209.20 g/mol
InChI Key: LNACHOJLTKNOHU-VZUCSPMQSA-N
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Description

4-hydroxy-3-methoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C9H11N3O3 It is a derivative of semicarbazone, which is known for its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

4-hydroxy-3-methoxybenzaldehyde semicarbazone can be synthesized through a one-pot reaction involving 4-hydroxy-3-methoxybenzaldehyde, semicarbazide hydrochloride, and sodium acetate in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by filtration and recrystallization to obtain the pure product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-3-methoxybenzaldehyde semicarbazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde semicarbazone involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and disrupting their biological functions. This compound also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methoxybenzaldehyde phenylhydrazone
  • 4-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazone
  • 4-hydroxy-3-methoxybenzaldehyde N-cyclohexylthiosemicarbazone

Uniqueness

4-hydroxy-3-methoxybenzaldehyde semicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising results in antimicrobial and antioxidant studies, making it a valuable compound for further research .

Properties

IUPAC Name

[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-8-4-6(2-3-7(8)13)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNACHOJLTKNOHU-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425648
Record name Hydrazinecarboxamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16742-60-2
Record name Hydrazinecarboxamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxy-3-methoxybenzaldehyde semicarbazone
Reactant of Route 2
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4-hydroxy-3-methoxybenzaldehyde semicarbazone
Reactant of Route 3
4-hydroxy-3-methoxybenzaldehyde semicarbazone

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